molecular formula C10H12Cl2N2O3S B2652520 2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide CAS No. 1770389-71-3

2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide

Cat. No.: B2652520
CAS No.: 1770389-71-3
M. Wt: 311.18
InChI Key: XNSXPBAOKUKDEC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5 of the pyridine ring, a methanesulfonylpropyl group attached to the nitrogen atom, and a carboxamide group at position 4. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine to introduce chlorine atoms at the 2 and 5 positions. This can be achieved using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions.

Next, the introduction of the methanesulfonylpropyl group can be accomplished through a nucleophilic substitution reaction. This involves reacting the chlorinated pyridine with a suitable methanesulfonylpropylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Finally, the carboxamide group is introduced through an amidation reaction. This can be done by reacting the intermediate compound with an amine, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dimethylformamide, dichloromethane).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Amino or thiol-substituted pyridine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The methanesulfonylpropyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloropyridine-4-carboxamide: Lacks the methanesulfonylpropyl group, resulting in different chemical and biological properties.

    2,5-dichloro-N-(3-methylpropyl)pyridine-4-carboxamide: Contains a methylpropyl group instead of a methanesulfonylpropyl group, affecting its reactivity and applications.

Uniqueness

2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide is unique due to the presence of the methanesulfonylpropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-(3-methylsulfonylpropyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S/c1-18(16,17)4-2-3-13-10(15)7-5-9(12)14-6-8(7)11/h5-6H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSXPBAOKUKDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCNC(=O)C1=CC(=NC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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